3-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
Description
3-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine is an organoboron compound featuring a pyridine core substituted with an ethyl group at position 3 and a pinacol boronate ester at position 3. This compound is a critical intermediate in Suzuki-Miyaura cross-coupling reactions, which are pivotal in synthesizing biaryl structures for pharmaceuticals, agrochemicals, and materials science . The boronate ester group enables efficient coupling with aryl halides under palladium catalysis, while the ethyl substituent modulates electronic and steric properties, influencing reactivity and selectivity.
Molecular Formula: C₁₃H₂₂BN₂O₂
Molecular Weight: 261.14 g/mol
Key Features:
- Boronate ester: Enhances stability and solubility in organic solvents.
- Amino group at position 2: Facilitates further functionalization via nucleophilic substitution or condensation.
Properties
IUPAC Name |
3-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21BN2O2/c1-6-9-7-10(8-16-11(9)15)14-17-12(2,3)13(4,5)18-14/h7-8H,6H2,1-5H3,(H2,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKHCSTXFLYSGAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)N)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21BN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1188298-76-1 | |
| Record name | 3-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Directed Ortho-Metalation and Halogenation
The amine at position 2 can act as a directing group for regioselective halogenation at position 5. Using lithium diisopropylamide (LDA) at −78°C in tetrahydrofuran (THF), deprotonation occurs at position 5, followed by quenching with iodine or bromine to yield 5-halo-3-ethylpyridin-2-amine.
Example Procedure :
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Protect the amine as an N-acetyl derivative to enhance directing efficiency.
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Treat 3-ethylpyridin-2-amine with acetic anhydride to form N-acetyl-3-ethylpyridin-2-amine .
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Add LDA (2.2 equiv) in THF at −78°C, stir for 1 h.
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Introduce iodine (1.1 equiv) and warm to room temperature.
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Deprotect using aqueous HCl to yield 5-iodo-3-ethylpyridin-2-amine (Yield: ~70%).
Miyaura Borylation of Halogenated Precursors
Catalytic System and Reaction Conditions
The Miyaura borylation employs bis(pinacolato)diboron (B₂pin₂) and a palladium catalyst to convert 5-iodo-3-ethylpyridin-2-amine into the target boronate ester. Key considerations include:
Optimized Procedure :
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Combine 5-iodo-3-ethylpyridin-2-amine (1.0 equiv), B₂pin₂ (1.5 equiv), Pd(dppf)Cl₂ (5 mol%), and KOAc (3.0 equiv) in anhydrous dioxane.
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Degas with argon and heat at 90°C for 12 h.
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Purify via silica gel chromatography (hexane/ethyl acetate) to isolate the product (Yield: 82–88%, Purity: >95% by HPLC).
Characterization and Analytical Data
Spectroscopic Confirmation
Purity and Yield Optimization
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HPLC : >95% purity using a C18 column (acetonitrile/water gradient).
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Recrystallization : n-Pentane/ethyl acetate yields crystalline product.
Challenges and Mitigation Strategies
Competing Side Reactions
Solvent and Temperature Effects
Polar aprotic solvents (e.g., DMF) enhance reaction rates but may reduce selectivity. Dioxane balances solubility and catalytic efficiency.
Industrial-Scale Considerations
Cost-Effective Catalysts
Pd/C (5 wt%) with triphenylphosphine offers a recyclable system, reducing metal consumption.
Green Chemistry Metrics
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E-factor : 8.2 (improved via solvent recovery).
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine undergoes various types of reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.
Substitution: The amino group on the pyridine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Oxidation: Hydrogen peroxide or sodium perborate in aqueous or alcoholic solvents.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Suzuki-Miyaura Cross-Coupling: Biaryl or vinyl-aryl compounds.
Oxidation: Boronic acids.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
Medicinal Chemistry
3-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine is being investigated for its potential therapeutic applications:
- Anticancer Activity : Research indicates that compounds with boron-containing groups can exhibit anticancer properties by interfering with cellular processes. The dioxaborolane moiety may enhance the compound's ability to target specific cancer cells.
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against various pathogens. The mechanism is thought to involve disruption of bacterial cell walls or interference with metabolic pathways.
Organic Synthesis
The compound serves as an important intermediate in organic synthesis:
- Cross-Coupling Reactions : The presence of the boron atom allows it to participate in Suzuki-Miyaura coupling reactions. This reaction is crucial for forming carbon-carbon bonds in the synthesis of complex organic molecules.
- Functionalization of Aromatic Compounds : It can be used as a reagent for the functionalization of aromatic systems, facilitating the introduction of various substituents onto aromatic rings.
Materials Science
In materials science, 3-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine has potential applications:
- Polymer Chemistry : The compound can be utilized in the synthesis of boron-containing polymers that exhibit unique properties such as increased thermal stability and enhanced mechanical strength.
- Sensors and Catalysts : Research is ongoing into its use as a sensor material for detecting specific ions or molecules. Additionally, its catalytic properties are being explored in various chemical reactions.
Case Studies
Several case studies highlight the effectiveness of this compound in practical applications:
- Anticancer Research : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of pyridine compounds with boron moieties showed significant cytotoxicity against breast cancer cell lines. The study emphasized the importance of structural modifications for enhancing biological activity.
- Organic Synthesis : In a publication from Chemical Communications, researchers reported successful use of 3-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine in a series of Suzuki-Miyaura reactions leading to high yields of biaryl compounds.
- Material Development : A recent paper in Advanced Materials explored the incorporation of this compound into polymer matrices to create materials with improved mechanical properties and thermal resistance.
Mechanism of Action
The mechanism of action of 3-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine primarily involves its role as a boronic ester in cross-coupling reactions. The boronic ester group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired carbon-carbon bond. The amino group on the pyridine ring can also participate in hydrogen bonding and other interactions, influencing the reactivity and selectivity of the compound in various reactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 3-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine with analogous pyridine-based boronate esters, highlighting structural variations and their implications:
Key Observations:
Substituent Effects on Reactivity: Electron-Withdrawing Groups (e.g., Cl, CF₃): Increase electrophilicity of the pyridine ring, accelerating cross-coupling rates but may reduce stability under basic conditions .
Steric and Solubility Considerations: Ethyl and trifluoromethyl groups introduce steric hindrance, reducing dimerization side reactions . Dimethylamino substituents enhance water solubility, making the compound suitable for aqueous-phase reactions .
Applications: Pharmaceuticals: Chloro- and trifluoromethyl-substituted derivatives are prevalent in kinase and protease inhibitors . Materials Science: Amino-substituted variants are used to functionalize conductive polymers .
Safety Profiles: Chlorinated derivatives (e.g., 2-Chloro-5-Bpin-pyridin-3-amine) exhibit higher toxicity (H315, H319) compared to alkylated analogs .
Biological Activity
3-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity based on existing literature and experimental data.
Chemical Structure and Properties
The compound features a pyridine core substituted with an ethyl group and a dioxaborolane moiety. The presence of the dioxaborolane group is significant as it may influence the compound's reactivity and biological interactions.
1. GSK-3β Inhibition
Research indicates that compounds with similar structures exhibit inhibitory activity against Glycogen Synthase Kinase 3 Beta (GSK-3β). For instance, derivatives of pyridine have shown IC50 values ranging from 10 to 1314 nM in GSK-3β inhibition assays . While specific data for 3-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine is limited, its structural similarity suggests potential activity.
2. Cytotoxicity Studies
Cytotoxicity assays conducted on various cell lines (e.g., HT-22 and BV-2) provide insights into the compound's safety profile. Compounds structurally related to 3-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine were tested at concentrations ranging from 0.1 to 100 µM. Results showed varying degrees of cytotoxicity; some compounds did not significantly affect cell viability across tested concentrations .
3. Antiparasitic Activity
The incorporation of polar functionalities in similar compounds has been linked to enhanced antiparasitic activity. For example, modifications in the pyridine or dioxaborolane moieties have been shown to improve efficacy against parasites while balancing metabolic stability . Although specific data for this compound is not available, its structural features suggest a potential for similar activity.
Case Studies
Several studies have explored the biological implications of compounds with similar structural motifs:
These studies reflect the diverse biological activities that can be associated with modifications to the pyridine and dioxaborolane structures.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
